2-{4-[5-Hydroxy-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-7-yl]-2-methoxyphenoxy}acetamide
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Overview
Description
2-{2-METHOXY-4-[2-(METHYLAMINO)-5-OXO-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-7-YL]PHENOXY}ACETAMIDE is a complex organic compound with a unique structure that includes a thiazolopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-METHOXY-4-[2-(METHYLAMINO)-5-OXO-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-7-YL]PHENOXY}ACETAMIDE typically involves multiple steps, starting with the preparation of the thiazolopyridine core. This core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-aminopyridine derivative, and a thioamide. The reaction conditions often require the use of a strong acid or base as a catalyst and elevated temperatures to facilitate the cyclization process.
Once the thiazolopyridine core is obtained, it is further functionalized through a series of reactions to introduce the methoxy and methylamino groups. These steps may involve nucleophilic substitution reactions, where appropriate reagents such as methanol and methylamine are used under controlled conditions to achieve the desired substitutions.
Industrial Production Methods
In an industrial setting, the production of 2-{2-METHOXY-4-[2-(METHYLAMINO)-5-OXO-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-7-YL]PHENOXY}ACETAMIDE would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the implementation of purification techniques such as crystallization or chromatography to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
2-{2-METHOXY-4-[2-(METHYLAMINO)-5-OXO-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-7-YL]PHENOXY}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace specific functional groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents under controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; reactions may require the use of catalysts or specific solvents to facilitate the substitution process.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with modified functional groups.
Scientific Research Applications
2-{2-METHOXY-4-[2-(METHYLAMINO)-5-OXO-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-7-YL]PHENOXY}ACETAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{2-METHOXY-4-[2-(METHYLAMINO)-5-OXO-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-7-YL]PHENOXY}ACETAMIDE involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-methyl-6-(methylamino)-1,3,5-triazine: This compound shares some structural similarities but differs in its core structure and functional groups.
2-Amino-4-methyl-6-methoxy-1,3,5-triazine: Another related compound with a different substitution pattern on the triazine ring.
Uniqueness
2-{2-METHOXY-4-[2-(METHYLAMINO)-5-OXO-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-7-YL]PHENOXY}ACETAMIDE is unique due to its thiazolopyridine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C16H18N4O4S |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-[2-methoxy-4-[2-(methylamino)-5-oxo-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-7-yl]phenoxy]acetamide |
InChI |
InChI=1S/C16H18N4O4S/c1-18-16-20-15-14(25-16)9(6-13(22)19-15)8-3-4-10(11(5-8)23-2)24-7-12(17)21/h3-5,9H,6-7H2,1-2H3,(H2,17,21)(H,18,20)(H,19,22) |
InChI Key |
PPPJNXRFEHITOS-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC2=C(S1)C(CC(=O)N2)C3=CC(=C(C=C3)OCC(=O)N)OC |
Origin of Product |
United States |
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